1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazine with 4-nitro-3-oxobutanoic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators . The compound’s anticancer properties are believed to result from the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical and biological properties.
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXMOFHJNSAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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